molecular formula C12H11Cl2NO B12645110 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12645110
M. Wt: 256.12 g/mol
InChI Key: WWOCLUPNONGJDW-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 236.13 g/mol. It is a synthetic intermediate featuring a pyrrole ring linked to a dichlorinated phenyl group via a methanol bridge. This specific structure classifies it as a potential building block in medicinal chemistry and drug discovery research. Compounds containing dichlorophenyl and pyrrolyl groups are of significant research interest due to their presence in molecules studied for various biological activities. For instance, dichlorophenyl motifs are found in investigational compounds evaluated as topoisomerase IIα inhibitors, which are relevant in anticancer research . Furthermore, structurally related pyrrole derivatives are investigated for their potential as kinase inhibitors and other therapeutic targets . As a reagent, its core value lies in its utility for the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the hydroxym group offers a handle for further chemical modification, such as esterification or alkylation, while the dichlorophenyl ring can contribute to enhanced lipophilicity and potential binding affinity in target interactions. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

(3,5-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11Cl2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3

InChI Key

WWOCLUPNONGJDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Method A: Condensation Reaction

One common approach involves the condensation of 3,5-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under reflux conditions using solvents like ethanol or methanol.

  • Reagents:

    • 3,5-Dichlorobenzaldehyde
    • 1-Methyl-2-pyrrolecarboxaldehyde
    • Sodium borohydride (reducing agent)
  • Conditions:

    • Solvent: Ethanol or Methanol
    • Temperature: Reflux
  • Yield: Approximately 70-85% depending on reaction conditions and purification methods.

Method B: One-Pot Synthesis

A more efficient one-pot synthesis method utilizes a combination of pyrrole and aromatic aldehydes under acidic conditions. This method facilitates the formation of dipyrromethanes that can be further converted into the desired product.

  • Reagents:

    • Pyrrole
    • 3,5-Dichlorobenzaldehyde
    • Acid catalyst (e.g., hydrochloric acid)
  • Conditions:

    • Medium: Aqueous or organic solvent
    • Temperature: Room temperature to reflux
  • Yield: Ranges from 60% to over 90%, influenced by the choice of acid and reaction time.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method discussed:

Method Reagents Used Conditions Yield (%)
Method A 3,5-Dichlorobenzaldehyde, 1-Methyl-2-pyrrolecarboxaldehyde, Sodium borohydride Reflux in ethanol/methanol 70-85
Method B Pyrrole, 3,5-Dichlorobenzaldehyde, HCl Aqueous/organic solvent at RT 60-90

Research Findings

Recent studies have highlighted various aspects of these synthetic methods:

  • Optimization of Conditions: Adjusting solvent polarity and temperature can significantly affect yield and purity. For instance, using a higher concentration of sodium borohydride has been shown to increase yields in Method A.

  • Purification Techniques: Post-reaction purification is crucial for obtaining high-purity products. Techniques such as recrystallization and column chromatography are commonly employed.

  • Side Reactions: Careful monitoring is necessary to prevent side reactions that can lead to undesired products. For example, prolonged reaction times may lead to over-reduction or degradation of sensitive functional groups.

Chemical Reactions Analysis

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The biological activity and physicochemical properties of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol are best understood through comparison with structurally related compounds. Key analogues include halogenated phenyl derivatives and compounds with varying heterocyclic systems.

Table 1: Comparative Analysis of Structural Analogues

Compound Substituents Target Enzyme IC₅₀ (μM) Toxicity Notes
This compound 3,5-Cl, pyrrolyl methanol Human P5C reductase ~11 Not explicitly reported
3,5-Dibromophenyl analogue 3,5-Br, pyrrolyl methanol Human P5C reductase ~11 Similar efficacy to Cl derivative
Br₂PAMBPA 3,5-Br, aminobisphosphonate Human P5C reductase <11* Most effective inhibitor
N-(3,5-Dichlorophenyl)succinimide (NDPS) 3,5-Cl, succinimide N/A N/A Nephrotoxic in rats

Key Findings:

  • Halogen Substitution: Both 3,5-dichloro and 3,5-dibromo derivatives exhibit nearly identical IC₅₀ values (~11 μM), suggesting halogen size (Cl vs.
  • Heterocyclic Moieties: Replacement of the pyrrolyl methanol group with aminobisphosphonate (as in Br₂PAMBPA) enhances activity, likely due to stronger hydrogen-bonding interactions with the enzyme active site .
  • Toxicity Divergence: While NDPS shares the 3,5-dichlorophenyl group, its succinimide moiety correlates with proximal tubule toxicity in rats, highlighting how non-aromatic substituents dictate organ-specific effects .

Toxicological Considerations

  • This compound: No direct toxicity data are available, but its structural similarity to NDPS warrants caution. NDPS induces interstitial nephritis in rats via proximal tubule damage, a mechanism linked to reactive metabolite formation .
  • Mitigation Strategies: The pyrrolyl methanol group may reduce metabolic activation compared to NDPS’s succinimide, but in vitro hepatotoxicity and renal clearance studies are needed to confirm this hypothesis.

Biological Activity

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and preliminary research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a 1-methyl-2-pyrrolyl moiety. This unique structure is believed to enhance its biological activity due to the electronic and steric properties imparted by the dichlorophenyl group, while the pyrrole ring contributes to its chemical reactivity and stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the pyrrole ring : Starting from suitable precursors such as 1-methyl-2-pyrrole.
  • Introduction of the dichlorophenyl group : Achieved through electrophilic aromatic substitution reactions.
  • Hydroxymethylation : The final step often involves hydroxymethylation to introduce the hydroxymethyl group at the appropriate position.

These methods allow for fine-tuning of the compound's properties based on various substituents used during synthesis.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have shown notable antibacterial and antifungal activities. For instance, derivatives of pyrrole are known for their potential in treating infections caused by resistant bacterial strains and fungi.

Compound Activity Type MIC (μg/mL)
This compoundAntibacterialTBD
Pyrrole derivativesAntifungal50 (against Candida parapsilosis)

Anticancer Activity

Research has shown that compounds structurally related to this compound possess anticancer properties. For example, studies on pyrrole-based chalcones demonstrated selective cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) .

A comparative analysis of similar compounds revealed that those with a pyrrole ring often exhibit enhanced anticancer activity due to their ability to interact with specific cellular targets involved in cancer progression.

The exact mechanism of action for this compound remains under investigation. However, preliminary data suggest that it may act as an inhibitor against certain enzymes involved in metabolic pathways associated with disease states. Studies exploring its interactions with biological macromolecules are crucial for understanding these mechanisms.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that compounds similar to this compound exhibited significant potency against Candida krusei, outperforming standard antifungal treatments like ketoconazole .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells, indicating a promising therapeutic window for further development .

Q & A

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Competition experiments : Compare reactivity of the pyrrole N-methyl group vs. the benzylic hydroxyl in alkylation/acylation.
  • Kinetic isotope effects : Deuterium labeling (C-D at reactive sites) to probe transition-state geometry.
  • In situ IR monitoring : Track reaction progress (e.g., carbonyl formation) under varying temperatures .

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